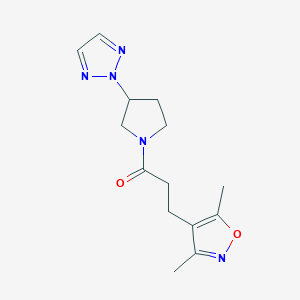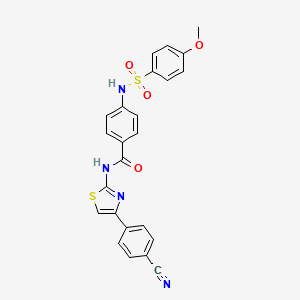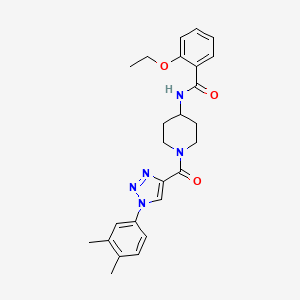
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-ethoxybenzamide is a synthetic compound that has gained attention in the fields of medicinal chemistry and pharmacology. With its unique molecular structure, it possesses potential biological activities and can serve as a precursor for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-ethoxybenzamide typically involves multi-step organic synthesis. A common synthetic route includes the following steps:
Formation of 1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole: : This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the "click reaction". The reaction involves the use of a 3,4-dimethylphenyl azide and an alkyne under suitable conditions.
Synthesis of Piperidin-4-yl Triazole: : The obtained triazole compound is then reacted with piperidine under appropriate conditions to form the piperidin-4-yl derivative.
Coupling with 2-Ethoxybenzoyl Chloride: : The final step involves the coupling of the piperidin-4-yl triazole with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
For large-scale production, the process might be optimized for efficiency and yield, possibly involving automated synthesizers and continuous flow chemistry techniques to ensure consistent quality and reduced costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, especially at the 3,4-dimethylphenyl ring, producing various oxidative derivatives.
Reduction: : Reduction of the carbonyl group or the triazole ring may lead to different reduced analogs.
Substitution: : The aromatic rings present in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: : Reagents like lithium aluminium hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: : Halogenation agents, nitrating agents, or sulfonating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The oxidation reactions produce hydroxylated derivatives or quinones. Reduction reactions result in alcohols or fully reduced triazole rings. Substitution reactions yield halogenated, nitrated, or sulfonated derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
N-(1-(1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-ethoxybenzamide is used as an intermediate in the synthesis of more complex molecules. Its triazole ring is a key scaffold in medicinal chemistry, facilitating the development of drugs with anti-cancer, anti-inflammatory, and antimicrobial properties.
Biology
In biological research, this compound can act as a molecular probe to study the biological pathways and processes where it might exert its effects, aiding in understanding cellular mechanisms and potential therapeutic targets.
Medicine
The compound has potential applications in drug development, particularly in the design of novel therapeutics targeting specific enzymes or receptors. Its structure suggests potential for interactions with biological macromolecules, making it a candidate for further pharmacological studies.
Industry
In industrial applications, this compound may be used in the synthesis of advanced materials, such as polymers or as an additive in chemical processes, benefiting from its unique properties and functional groups.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets. The triazole ring is known for its ability to interact with metal ions, enzymes, and receptors. It may inhibit or activate these targets by binding to active sites or allosteric sites, modulating their activity. The piperidine and 2-ethoxybenzamide moieties contribute to its binding affinity and specificity, enhancing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole: : Lacks the piperidin-4-yl and 2-ethoxybenzamide groups.
N-Phenylpiperidine-4-yl-2-ethoxybenzamide: : Contains a phenyl ring instead of the triazole ring.
Uniqueness
Compared to these similar compounds, N-(1-(1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-ethoxybenzamide uniquely combines the triazole ring's versatility, the structural flexibility of the piperidine ring, and the functional potential of the 2-ethoxybenzamide group. This combination results in unique biological properties and a broad range of applications in various fields.
Properties
IUPAC Name |
N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-4-33-23-8-6-5-7-21(23)24(31)26-19-11-13-29(14-12-19)25(32)22-16-30(28-27-22)20-10-9-17(2)18(3)15-20/h5-10,15-16,19H,4,11-14H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMQLTIIAXKTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2786433.png)
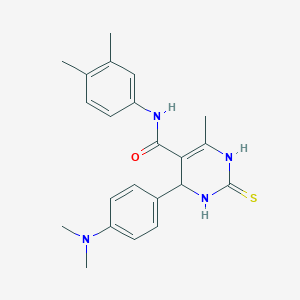
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2786438.png)
![2-[(2,3-Dichlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2786439.png)
![Methyl 3-[(2-{2-[(4-chlorophenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2786440.png)
![N-[2-(diethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2786447.png)
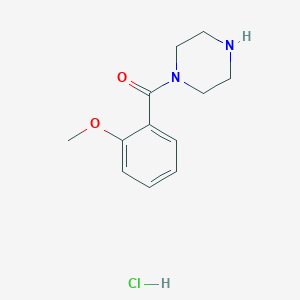
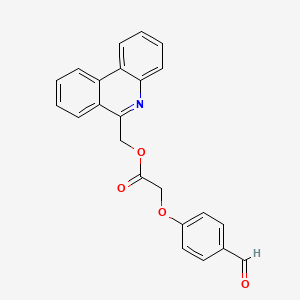
![Methyl 2-amino-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2786451.png)
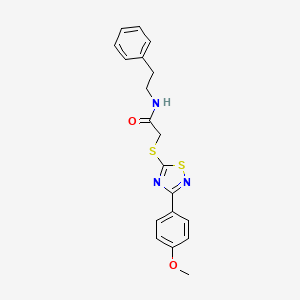
![N-(2-ethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2786453.png)
